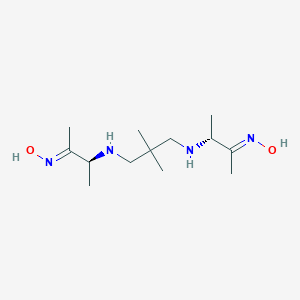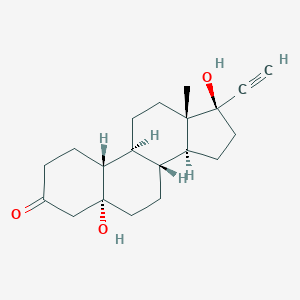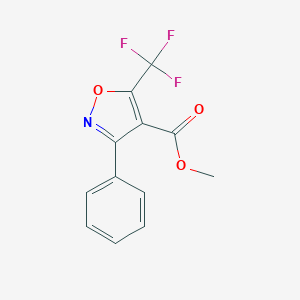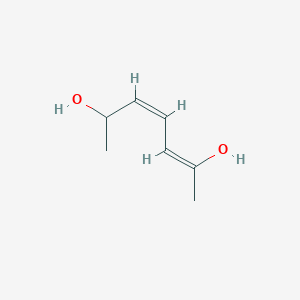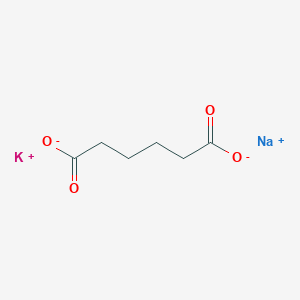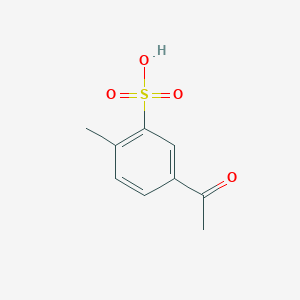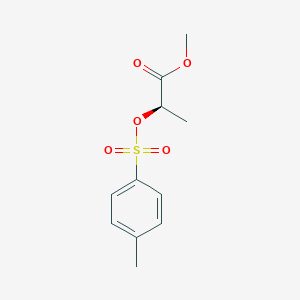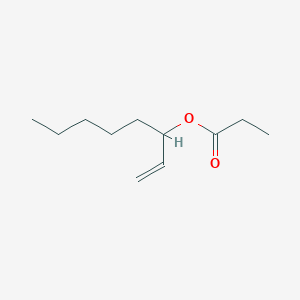
1-Octen-3-YL propionate
Vue d'ensemble
Description
1-Octen-3-YL propionate, also known as 1-Octenyl-3-propanoate, is a chemical compound with the molecular formula C11H20O2 . It has a molecular weight of 184.2753 . It is used in the industry as a flavoring agent . It has a mushroom type odor .
Molecular Structure Analysis
The molecular structure of 1-Octen-3-YL propionate consists of 11 carbon atoms, 20 hydrogen atoms, and 2 oxygen atoms . The IUPAC Standard InChIKey for this compound is JXIWFCAUMLSOOO-UHFFFAOYSA-N .Physical And Chemical Properties Analysis
1-Octen-3-YL propionate has a molecular weight of 184.2753 . Other physical and chemical properties such as density, boiling point, and melting point are not explicitly mentioned in the available resources .Applications De Recherche Scientifique
Microbiology : 1-Octen-3-ol, a related compound, has been found to inhibit the germination of conidia in Penicillium paneum. This effect impacts essential metabolic processes, though it is reversible (Chitarra, Abee, Rombouts, & Dijksterhuis, 2005).
Environmental Science : Octadecyl 3(3,5-di-tert-butyl-4-hydroxyphenyl) propionate, used as an antioxidant in folios, poses no significant environmental or toxicological concerns (Herrchen, Kördel, & Klein, 1997).
Food Science : In soybean processing, 1-Octen-3-ol is formed from its glycoside, necessitating strategies for managing its formation in soybean products (Matsui, Takemoto, Koeduka, & Ohnishi, 2018).
Chemical Engineering : The hydroformylation of 1-octene can be controlled under continuous flow conditions with specific catalysts, resulting in a turnover frequency and controlled rhodium leaching (Frisch et al., 2007).
Medicine and Health : Propionate has been studied for its effects on weight management in overweight adults, showing potential benefits through appetite regulation and reduced energy intake (Chambers et al., 2014).
Analytical Chemistry : A method has been developed to accurately quantify 1-octen-3-one in wines, demonstrating precision and a low detection limit (Culleré, Cacho, & Ferreira, 2006).
Safety And Hazards
Propriétés
IUPAC Name |
oct-1-en-3-yl propanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H20O2/c1-4-7-8-9-10(5-2)13-11(12)6-3/h5,10H,2,4,6-9H2,1,3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JXIWFCAUMLSOOO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC(C=C)OC(=O)CC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H20O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801024598 | |
| Record name | 1-Octen-3-yl propionate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801024598 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
184.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Octen-3-YL propionate | |
CAS RN |
63156-02-5 | |
| Record name | 1-Octen-3-yl propionate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801024598 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



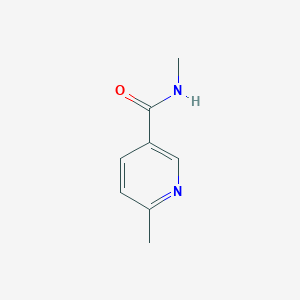
![2'-Fluoro-5'-nitro[1,1'-biphenyl]-4-carboxylic acid](/img/structure/B24641.png)
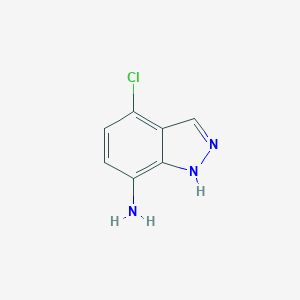
![1,3-Bis[2-(1-phenyl-1H-tetrazol-5-ylthio)ethylsulfonyl]-2-propanol](/img/structure/B24647.png)
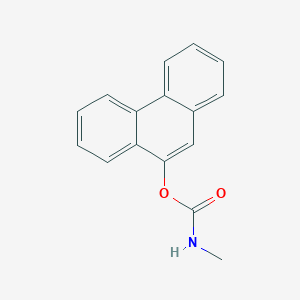
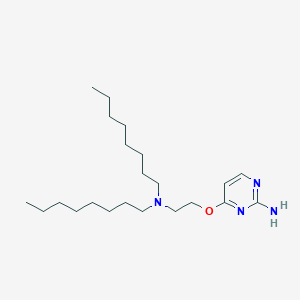
![N-[2-[[3-[4-[2-[2-(cyclopropylmethoxy)ethoxy]ethyl]phenoxy]-2-hydroxypropyl]amino]ethyl]-4-hydroxypiperidine-1-carboxamide](/img/structure/B24652.png)
